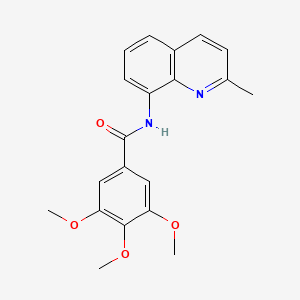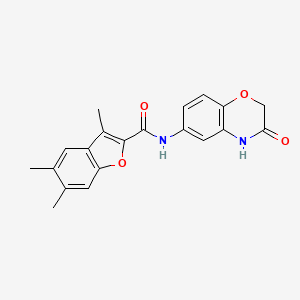
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, and a quinoline moiety attached to the amide nitrogen. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Coupling with 2-methylquinoline-8-amine: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-methylquinoline-8-amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3,4,5-trihydroxy-N-(2-methylquinolin-8-yl)benzamide.
Reduction: Formation of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzylamine.
Substitution: Formation of 3,4,5-trihalogenated-N-(2-methylquinolin-8-yl)benzamide.
科学研究应用
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
相似化合物的比较
Similar Compounds
3,4,5-trimethoxybenzamide: Lacks the quinoline moiety but shares the trimethoxybenzene structure.
N-(2-methylquinolin-8-yl)benzamide: Lacks the methoxy groups but shares the quinoline and benzamide structure.
Uniqueness
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide is unique due to the combination of the trimethoxybenzene and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-12-8-9-13-6-5-7-15(18(13)21-12)22-20(23)14-10-16(24-2)19(26-4)17(11-14)25-3/h5-11H,1-4H3,(H,22,23) |
InChI 键 |
ICAUKTQHKCKFKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985399.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985410.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14985426.png)
![2-[(3-methylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14985428.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one](/img/structure/B14985448.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-1-carboxamide](/img/structure/B14985450.png)
![2-{3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-phenylpropanamide](/img/structure/B14985454.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985457.png)
![N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985471.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14985478.png)
![4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B14985481.png)
